molecular formula C10H16O B14423043 4-Ethenylideneoct-1-EN-3-OL CAS No. 82511-33-9

4-Ethenylideneoct-1-EN-3-OL

Cat. No.: B14423043
CAS No.: 82511-33-9
M. Wt: 152.23 g/mol
InChI Key: JNPNXLFRBJUSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethenylideneoct-1-en-3-ol is an organic compound with a unique structure that includes both an alkene and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenylideneoct-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of oct-1-en-3-ol with acetylene under specific conditions to introduce the ethenylidene group. This reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for purification, such as distillation or chromatography, to isolate the desired product from any by-products .

Chemical Reactions Analysis

Types of Reactions

4-Ethenylideneoct-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenylideneoct-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenylideneoct-1-en-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress response and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Properties

82511-33-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-4-7-8-9(5-2)10(11)6-3/h6,10-11H,2-4,7-8H2,1H3

InChI Key

JNPNXLFRBJUSGI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C)C(C=C)O

Origin of Product

United States

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